5-Chloro-2-(trifluoromethoxy)phenol
Description
5-Chloro-2-(trifluoromethoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with a chlorine atom at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position. Unlike its structurally related counterpart, triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), which features a dichlorophenoxy ether moiety, this compound incorporates fluorine atoms, which may enhance its chemical stability and lipophilicity . No direct toxicity or environmental impact studies were identified in the provided evidence, necessitating extrapolation from structurally similar compounds.
Properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVJHMOKPZBOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydroxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
5-Chloro-2-(trifluoromethoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | log Pow | Melting Point (°C) |
|---|---|---|---|---|---|
| 5-Chloro-2-(trifluoromethoxy)phenol | C₇H₄ClF₃O₂ | 212.55 (estimated) | -Cl, -OCF₃ | ~3.5–4.5* | Not reported |
| Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) | C₁₂H₇Cl₃O₂ | 289.54 | -Cl, -O-C₆H₃Cl₂ | 4.76 | 55–57 |
| 3,3',4',5-Tetrachlorosalicylanilide (TCSA) | C₁₃H₇Cl₄NO₂ | 366.92 | -Cl (×4), -NHCOC₆H₃Cl₂ | ~5.2† | 192–194 |
| 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol | C₁₃H₇ClF₃NO₄ | 333.65 | -Cl, -NO₂, -OC₆H₃CF₃ | ~2.8–3.5‡ | Not reported |
*Estimated based on fluorine’s electronegativity and substituent contributions.
†Reported for TCSA in analogous studies .
‡Calculated using fragment-based methods.
Key Observations :
- Lipophilicity: Triclosan’s log Pow (4.76) reflects its high lipid solubility, facilitating bioaccumulation . The trifluoromethoxy group in this compound may confer similar or slightly lower lipophilicity due to reduced halogen content.
- Stability: Fluorinated compounds like this compound are often more resistant to hydrolysis and microbial degradation compared to chlorinated analogs like triclosan .
Environmental Impact and Degradation
- Persistence: Triclosan degrades into toxic intermediates like 2,4-dichlorophenol and methyl triclosan, which persist in aquatic systems . The trifluoromethoxy group in this compound likely enhances environmental persistence due to the strength of C-F bonds, though degradation pathways remain unstudied.
- Ecotoxicity: TCSA, a structurally distinct antimicrobial, demonstrates higher aquatic toxicity (e.g., LC₅₀ < 1 mg/L in Daphnia magna) compared to triclosan (LC₅₀ ~1–5 mg/L) .
Biological Activity
5-Chloro-2-(trifluoromethoxy)phenol is a phenolic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
This compound, also known by its chemical formula C_7H_4ClF_3O, is characterized by the presence of a chloro group and a trifluoromethoxy group on a phenolic ring. This unique structure contributes to its biological activity, particularly in antimicrobial and antifungal domains.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro tests against Candida albicans revealed an MIC of 32 µg/mL, indicating moderate effectiveness. The antifungal mechanism is believed to involve interference with fungal cell wall synthesis.
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in several cancer cell lines. Notably, it demonstrated antiproliferative effects in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM . This suggests that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid membranes of microbial cells, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, contributing to its antiproliferative effects.
Case Studies
A notable case study investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed significant improvement within two weeks, with reduced inflammation and microbial load.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2-(trifluoromethoxy)phenol, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : The synthesis can be approached via nucleophilic aromatic substitution, leveraging the reactivity of the trifluoromethoxy group. For example, halogenation of a phenolic precursor using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux (3–5 hours) has been effective for analogous chloro-phenolic compounds . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For instance, ¹⁹F NMR can resolve trifluoromethoxy signals (δ ≈ -55 to -60 ppm). Mass spectrometry (EI or ESI) provides molecular ion validation (e.g., [M+H]⁺). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) is advised, as seen in quality control protocols for structurally similar halogenated phenols .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence the compound’s electronic properties and reactivity compared to dichlorophenoxy analogs (e.g., Triclosan)?
- Methodological Answer : Computational studies (DFT or molecular docking) can compare electron-withdrawing effects of -OCF₃ vs. -OCl₂. For experimental validation, cyclic voltammetry assesses redox behavior, while Hammett constants quantify substituent effects on acidity. Comparative studies with Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) reveal differences in hydrogen-bonding capacity and lipophilicity, impacting antimicrobial activity .
Q. What advanced analytical methods are recommended for detecting this compound in environmental matrices, and how can degradation products be identified?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for trace detection in water or soil. For degradation studies, high-resolution mass spectrometry (HRMS) identifies metabolites (e.g., hydroxylated or dehalogenated derivatives). Aerobic biodegradation assays under controlled pH and temperature mimic environmental persistence, as applied to Triclosan analogs .
Q. How can researchers reconcile conflicting data on the compound’s bioactivity across different microbial assays?
- Methodological Answer : Standardize assay conditions (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to minimize matrix effects. Use isogenic microbial strains to isolate resistance mechanisms. Dose-response curves (IC₅₀) and time-kill kinetics should be normalized to cell density (OD₆₀₀). Meta-analysis of published data with attention to solvent carriers (e.g., DMSO vs. ethanol) is critical, as solvent polarity affects compound solubility and bioavailability .
Data Contradiction Analysis
Q. What experimental strategies address discrepancies in reported stability profiles of halogenated phenolic compounds under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–9 buffers, monitoring degradation via UV-Vis and LC-MS. Compare hydrolysis kinetics (pseudo-first-order rate constants) to identify pH-dependent degradation pathways. For this compound, the trifluoromethoxy group’s electron-withdrawing nature may enhance stability at acidic pH compared to alkoxy analogs .
Comparative Studies
Q. What in vitro models are suitable for evaluating the selective toxicity of this compound against Gram-positive vs. Gram-negative bacteria?
- Methodological Answer : Use standardized disk diffusion or broth microdilution assays (CLSI guidelines). Compare membrane permeability via fluorescent probes (e.g., propidium iodide) and efflux pump inhibition assays with phenylalanine-arginine β-naphthylamide (PAβN). Structural analogs like Triclosan show Gram-positive preference due to outer membrane differences in Gram-negative species .
Environmental and Toxicological Research
Q. What methodologies quantify the bioaccumulation potential of this compound in aquatic organisms?
- Methodological Answer : Use OECD Test Guideline 305: Bioconcentration in Fish. Expose model organisms (e.g., Daphnia magna) to radiolabeled compound (¹⁴C-tracing) and measure bioconcentration factors (BCF) via scintillation counting. Lipid-normalized partitioning studies correlate log Kₒw (octanol-water) with tissue accumulation, as applied to persistent halogenated aromatics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
